BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Caspase-3 inhibition Apoptosis Enzyme assay

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 1021074-40-7; molecular formula C₁₉H₂₂N₄O₂; MW 338.41 g/mol) is a synthetic small molecule belonging to the indole–1,3,4-oxadiazole hybrid chemotype. Structurally, it features an indole core substituted at the 3-position with a 5-methyl-1,3,4-oxadiazol-2-yl moiety and at the N-1 position with an N-cyclohexylacetamide side chain.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 1021074-40-7
Cat. No. B2792982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS1021074-40-7
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4CCCCC4
InChIInChI=1S/C19H22N4O2/c1-13-21-22-19(25-13)16-11-23(17-10-6-5-9-15(16)17)12-18(24)20-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,20,24)
InChIKeyZQJTZKDIZQGTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 1021074-40-7): Compound Class, Core Scaffold, and Procurement Context


N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 1021074-40-7; molecular formula C₁₉H₂₂N₄O₂; MW 338.41 g/mol) is a synthetic small molecule belonging to the indole–1,3,4-oxadiazole hybrid chemotype. Structurally, it features an indole core substituted at the 3-position with a 5-methyl-1,3,4-oxadiazol-2-yl moiety and at the N-1 position with an N-cyclohexylacetamide side chain. This compound class has attracted research interest because indole–oxadiazole hybrids have demonstrated pro-apoptotic antitumour activity via caspase-3/7 activation in multiple cancer cell lines at low micromolar concentrations [1]. The compound is primarily available through chemical vendor catalogs as a research-grade building block, with publicly available biological characterization limited to curated database entries.

Why N-Cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Cannot Be Interchanged with Generic Indole–Oxadiazole Analogs for Targeted Procurement


Within the indole–oxadiazole acetamide series, small structural variations produce substantial differences in target engagement and biological readout. The position of oxadiazole attachment on the indole ring (2- vs. 3-position) determines the spatial orientation of the pharmacophore and has been shown to alter receptor binding profiles in related 5-HT₃ antagonist series [1]. The N-substituent (cyclohexyl vs. benzyl, aryl, or alkyl) critically influences lipophilicity, solubility, and membrane permeability . Substituting one analog for another without confirmatory target-specific data risks selecting a compound with an entirely different potency window or target profile. The quantitative evidence below identifies the specific dimensions where CAS 1021074-40-7 demonstrates measurable differentiation.

Quantitative Differentiation Evidence: N-Cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide vs. Closest Analogs


Caspase-3 Inhibition Potency: Direct Enzymatic IC₅₀ from BindingDB Curated Assay Data

N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (BDBM50258379) demonstrates an IC₅₀ of 6.60 nM against human recombinant caspase-3 in a fluorogenic substrate cleavage assay [1]. This places the compound in the low-nanomolar potency range for caspase-3 inhibition. By comparison, literature-reported indole–oxadiazole congeners evaluated in cellular antiproliferative assays (e.g., Ziedan et al. 2010 series) exhibit low-micromolar IC₅₀ values against COLO 320 and MIA PACA-2 cancer cell lines [2], with caspase-3/7 activation reported as a downstream consequence rather than a directly measured enzymatic parameter. It is important to note that no head-to-head enzyme inhibition data for close structural analogs (e.g., the N-benzyl variant CAS 1021106-25-1) are publicly available for the same caspase-3 assay system, and the evidence strength is therefore classified as cross-study comparable.

Caspase-3 inhibition Apoptosis Enzyme assay BindingDB

Oxadiazole Regioisomer Differentiation: 3-Position vs. 2-Position Attachment on the Indole Core

CAS 1021074-40-7 bears the 5-methyl-1,3,4-oxadiazol-2-yl substituent at the indole 3-position, whereas a substantial subset of commercially available analogs (e.g., N-cyclohexyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide) carry the oxadiazole at the indole 2-position. In the well-characterized 5-HT₃ antagonist indole–oxadiazole series, the substitution position on the indole ring was a critical determinant of receptor binding affinity, with steric constraints at the aromatic binding site dictating whether the 2- or 3-substituted congeners achieved high-affinity engagement [1]. The 3-substitution pattern of CAS 1021074-40-7 orients the oxadiazole moiety into a distinct spatial vector that alters the distance and geometry between the H-bond-accepting oxadiazole, the indole aromatic plane, and the basic nitrogen of the acetamide side chain.

Regiochemistry Structure-activity relationship Indole substitution Pharmacophore geometry

N-Cyclohexyl vs. N-Benzyl Lipophilicity Differentiation: Impact on Predicted Membrane Permeability and Solubility

The N-cyclohexyl substituent of CAS 1021074-40-7 imparts a calculated logP (clogP) of approximately 3.5–3.8, compared to clogP ≈ 3.1–3.4 for the direct N-benzyl analog (CAS 1021106-25-1) and clogP ≈ 2.8–3.1 for N-(4-methoxyphenyl) analogs (CAS 1021074-37-2) . The cyclohexyl group provides ~0.4–0.7 log units higher lipophilicity than the benzyl congener while maintaining a fully sp³-hybridized saturated ring, which is associated with improved membrane permeation and potentially enhanced blood-brain barrier penetration compared to planar aromatic N-substituents [1]. This difference is quantifiable and reproducible across computational prediction platforms.

Lipophilicity clogP Drug-likeness Membrane permeability Physicochemical properties

Pro-Apoptotic Chemotype Class Validation: Indole–Oxadiazole Scaffold Activates Caspase-3/7 Across Multiple Cancer Cell Lines

Independent studies confirm that indole-based oxadiazole derivatives trigger caspase-3/7-mediated apoptosis in human cancer cell lines. Ziedan et al. (2010) demonstrated that selected indole–1,2,4-oxadiazole compounds induced caspase-3/7 activation in COLO 320 and MIA PACA-2 cells with antiproliferative IC₅₀ values in the low micromolar range [1]. More recently, Sever et al. (2020) reported that indole–1,3,4-oxadiazole hybrids bearing an acetamide linker exhibited cytotoxic activity against HCT116, A549, and A375 cell lines with IC₅₀ values between 6.4 and 9.6 μM, outperforming the reference drug erlotinib [2]. These data establish the broader chemotype's pro-apoptotic mechanism while underscoring that the specific potency window and target engagement profile of CAS 1021074-40-7 remain to be fully characterized in published cellular assays.

Apoptosis Caspase-3/7 activation Anticancer Indole-oxadiazole SAR

Important Caveat: Publicly Available Primary Literature Is Extremely Limited for This Specific Compound

As of the evidence cutoff date, no peer-reviewed primary research articles, published patents, or detailed structure-activity relationship studies specifically naming N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 1021074-40-7) were identified in PubMed, PubMed Central, Google Patents, or ChEMBL databases [1]. The BindingDB caspase-3 IC₅₀ (6.60 nM) entry constitutes the sole quantitative bioactivity data point from an authoritative, curated database [2]. All other differentiation claims in this guide are derived from class-level SAR inference, computational predictions, or comparisons with structurally analogous but non-identical compounds. Users should treat this compound as a research-grade tool molecule requiring independent validation in their specific assay systems, rather than a fully characterized lead compound.

Data scarcity Procurement caution Assay validation

Best-Fit Application Scenarios for N-Cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Based on Quantitative Evidence


Caspase-3 Biochemical Screening and Enzymology Studies

The BindingDB-reported IC₅₀ of 6.60 nM against human recombinant caspase-3 [1] positions CAS 1021074-40-7 as a suitable starting point for caspase-3 enzymology, inhibitor mechanism-of-action studies, or as a reference compound in fluorogenic substrate cleavage assays. Users designing caspase-3 biochemical screens should confirm the IC₅₀ in their own assay conditions and extend characterization to selectivity profiling against caspase-6, caspase-7, and caspase-8, as these data are not publicly available.

Structure-Activity Relationship (SAR) Exploration of Indole–Oxadiazole Acetamides

The compound's 3-position oxadiazole substitution on the indole ring and N-cyclohexyl acetamide side chain represent a distinct SAR vector within the broader indole–oxadiazole chemotype [1]. Procurement is justified when building analog libraries to probe: (a) the regioisomeric preference (2- vs. 3-oxadiazole) for a given biological target; (b) the contribution of the cyclohexyl group to lipophilicity, solubility, and target engagement relative to benzyl or aryl N-substituents. The well-established class-level pro-apoptotic activity [2] supports this SAR exploration in oncology-relevant assay panels.

Computational Chemistry and In Silico Screening Campaigns

CAS 1021074-40-7 provides a defined molecular structure (C₁₉H₂₂N₄O₂; MW 338.41; SMILES/InChI available via vendor catalogs) suitable for molecular docking, pharmacophore modeling, and virtual screening against caspase-3 or other targets with known indole-binding pockets. The compound's experimentally measured caspase-3 inhibition [1] provides an anchor point for validating computational binding models, while the absence of off-target profiling data underscores the need for prospective experimental follow-up on any in silico hits identified.

Early-Stage Apoptosis Research Requiring Chemical Tool Compounds

For laboratories investigating caspase-dependent apoptosis pathways, the compound offers a structurally distinct chemotype relative to commonly used peptide-based caspase inhibitors (e.g., Ac-DEVD-CHO, Z-VAD-FMK). The indole–oxadiazole scaffold's demonstrated ability to trigger caspase-3/7 activation in cancer cells [1] combined with the direct enzymatic caspase-3 inhibition data [2] makes the compound a candidate chemical probe. Users must recognize that no cellular IC₅₀, selectivity, or toxicity data exist for this specific compound, and pilot experiments are essential before committing to large-scale studies.

Quote Request

Request a Quote for N-cyclohexyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.